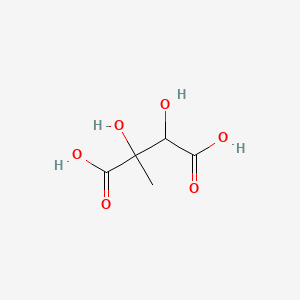
2,3-Dihydroxy-2-methylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-2-methylbutanedioic acid can be achieved through various synthetic routes. One common method involves the hydroxylation of 2-methylbutanedioic acid using specific reagents and catalysts under controlled conditions. The reaction typically requires a hydroxylating agent such as hydrogen peroxide or a peracid, and a catalyst like osmium tetroxide or potassium permanganate. The reaction is carried out in an appropriate solvent, often under mild temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product. The industrial methods are designed to be scalable and environmentally friendly, ensuring sustainable production .
化学反应分析
Types of Reactions
2,3-Dihydroxy-2-methylbutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium dichromate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Water, ethanol, acetone
Catalysts: Osmium tetroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
科学研究应用
2,3-Dihydroxy-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential, including its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2,3-dihydroxy-2-methylbutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating protons to acceptor molecules. It may also participate in redox reactions, influencing cellular redox states and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
2,3-Dihydroxybutanedioic acid:
2,3-Dihydroxy-2-methylbutanoic acid: A closely related compound with similar functional groups but different structural arrangement
Uniqueness
2,3-Dihydroxy-2-methylbutanedioic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
属性
分子式 |
C5H8O6 |
|---|---|
分子量 |
164.11 g/mol |
IUPAC 名称 |
2,3-dihydroxy-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H8O6/c1-5(11,4(9)10)2(6)3(7)8/h2,6,11H,1H3,(H,7,8)(H,9,10) |
InChI 键 |
SUDDXMSROFLAQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one](/img/structure/B13581438.png)
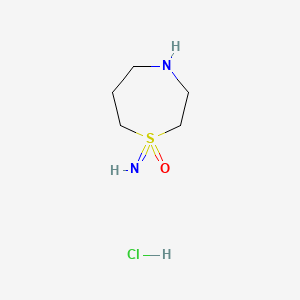


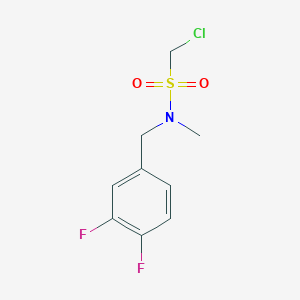
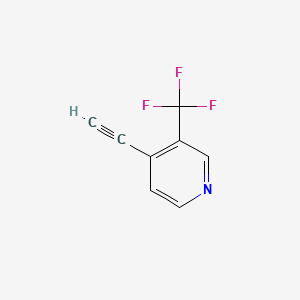
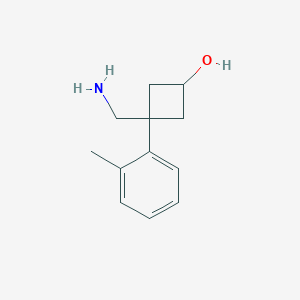
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
![1-methanesulfonyl-5-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13581504.png)
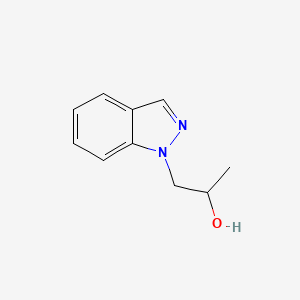
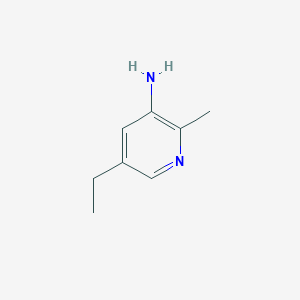
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
